molecular formula C8H6Cl2F2O2 B1447379 2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol CAS No. 1804883-32-6

2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol

Cat. No.: B1447379
CAS No.: 1804883-32-6
M. Wt: 243.03 g/mol
InChI Key: CRHBQNFVVRFRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol typically involves the introduction of difluoromethoxy and dichloro groups onto a benzyl alcohol framework. One common method involves the reaction of 2,3-dichlorobenzyl alcohol with difluoromethyl ether under specific conditions to achieve the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,3-Dichloro-5-(difluoromethoxy)benzaldehyde, while reduction can produce 2,3-Dichloro-5-(difluoromethoxy)toluene.

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are of interest in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated compounds.

    Industry: It is used in the production of agrochemicals and other specialty chemicals where specific halogenation patterns are required.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity and specificity. The methoxy group can also influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethoxy)benzyl alcohol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    2,3-Dichloro-5-(methoxy)benzyl alcohol: Lacks the fluorine atoms, which can significantly alter its chemical properties and applications.

    2,3-Dichloro-5-(difluoromethoxy)benzonitrile: Contains a nitrile group instead of an alcohol group, leading to different reactivity and applications.

Uniqueness

2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the synthesis of pharmaceuticals and other specialized chemicals.

Properties

IUPAC Name

[2,3-dichloro-5-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c9-6-2-5(14-8(11)12)1-4(3-13)7(6)10/h1-2,8,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHBQNFVVRFRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol
Reactant of Route 2
2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol
Reactant of Route 4
2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol
Reactant of Route 5
2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol
Reactant of Route 6
2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.